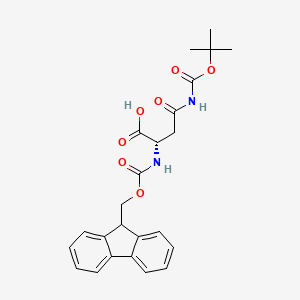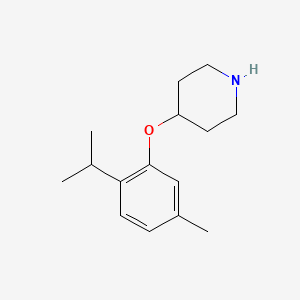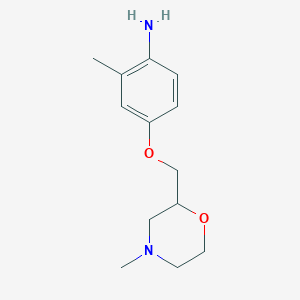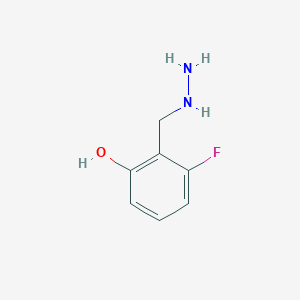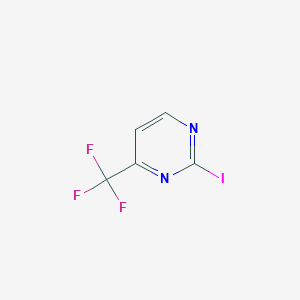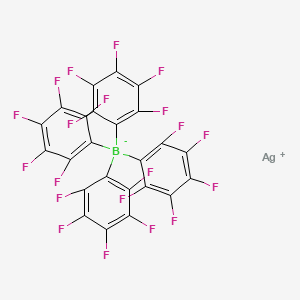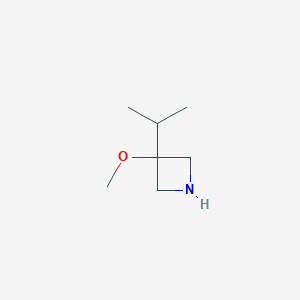
Quaternium-24 cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quaternium-24 cation is a type of quaternary ammonium compound, which is a class of cationic substances characterized by a positively charged nitrogen atom surrounded by four organic groups. These compounds are known for their antimicrobial properties and are widely used in various industries, including personal care, pharmaceuticals, and industrial applications .
Preparation Methods
Quaternium-24 cation is typically synthesized through the alkylation of tertiary amines. The process involves the reaction of a tertiary amine with an alkyl halide, resulting in the formation of a quaternary ammonium salt. Industrial production often involves the hydrogenation of fatty nitriles to produce primary or secondary amines, which are then treated with methyl chloride to form the quaternary ammonium compound .
Chemical Reactions Analysis
Quaternium-24 cation is relatively stable and unreactive towards strong electrophiles, oxidants, and acids. It is also stable towards most nucleophiles, as indicated by the stability of its hydroxide salts even at elevated temperatures. under exceptionally strong basic conditions, quaternary ammonium cations can undergo degradation reactions such as the Sommelet–Hauser rearrangement and Stevens rearrangement .
Scientific Research Applications
Quaternium-24 cation has a wide range of applications in scientific research. It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. It also serves as an antimicrobial agent in personal care products, disinfectants, and sanitizers. Additionally, quaternary ammonium compounds are used in the development of ionic liquids, which have applications in green chemistry and electrochemistry .
Mechanism of Action
The antimicrobial action of quaternium-24 cation is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This mechanism makes quaternary ammonium compounds effective against a broad spectrum of bacteria, viruses, and fungi .
Comparison with Similar Compounds
Quaternium-24 cation is similar to other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. it is unique in its specific alkyl chain structure, which can influence its antimicrobial efficacy and solubility properties. Other similar compounds include tetraethylammonium and tetramethylammonium, which differ in their alkyl group substitutions and applications .
Properties
CAS No. |
105169-78-6 |
|---|---|
Molecular Formula |
C20H44N+ |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
decyl-dimethyl-octylazanium |
InChI |
InChI=1S/C20H44N/c1-5-7-9-11-13-14-16-18-20-21(3,4)19-17-15-12-10-8-6-2/h5-20H2,1-4H3/q+1 |
InChI Key |
JVCWUSHFUPUBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



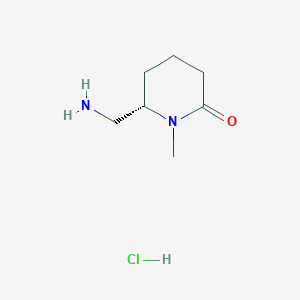
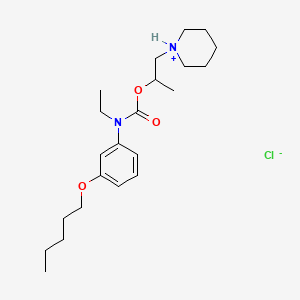
![2-(6-Chlorodibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12817923.png)
